Dehydroheliotrine
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Overview
Description
Dehydroheliotrine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic, genotoxic, and carcinogenic properties. These compounds are commonly found in certain plant species and have been studied for their toxicological effects on humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroheliotrine can be synthesized through the dehydrogenation of heliotrine, a process that involves the removal of hydrogen atoms. This reaction typically requires the presence of a dehydrogenating agent and specific reaction conditions to ensure the successful conversion of heliotrine to this compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Chemical Reactions Analysis
Types of Reactions: Dehydroheliotrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
Dehydroheliotrine has been extensively studied for its toxicological effects, particularly its hepatotoxicity and genotoxicity. It is used in research to understand the mechanisms of liver damage and cancer development caused by pyrrolizidine alkaloids. Additionally, this compound serves as a model compound in studies investigating the phototoxicity of pyrrolizidine alkaloids under ultraviolet (UVA) irradiation .
Mechanism of Action
The toxic effects of dehydroheliotrine are primarily due to its ability to form reactive metabolites that bind to cellular macromolecules, leading to cellular damage and apoptosis. The compound undergoes metabolic activation in the liver, producing this compound N-oxide, which can form DNA adducts and induce mutations. This process involves the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of pyrrolizidine alkaloids .
Comparison with Similar Compounds
- Dehydromonocrotaline
- Dehydroretrorsine
- Dehydroriddelliine
Comparison: Dehydroheliotrine shares structural similarities with other dehydropyrrolizidine alkaloids, such as dehydromonocrotaline and dehydroretrorsine. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes this compound a valuable compound for studying the specific toxicological effects of pyrrolizidine alkaloids .
Properties
CAS No. |
23107-11-1 |
---|---|
Molecular Formula |
C16H25NO5 |
Molecular Weight |
311.37 g/mol |
IUPAC Name |
[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1 |
InChI Key |
KYSOVPPHGLNVRV-ULKWEWGCSA-N |
Isomeric SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O |
Origin of Product |
United States |
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